molecular formula C24H21NO4 B11276630 5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B11276630
M. Wt: 387.4 g/mol
InChI Key: GERQSDLDURWNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a synthetic small molecule based on the benzofuran scaffold, a structure recognized for its diverse biological activities and significant potential in medicinal chemistry research . This compound features a carboxamide group linked to a substituted benzofuran core, a characteristic shared with several other biologically active molecules. Benzofuran derivatives are extensively investigated in oncology for their ability to act as enzyme inhibitors. Specifically, compounds with the benzofuran carboxamide structure have demonstrated promising activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer (NSCLC) and other cancers . Related analogs have been shown to effectively block the EGFR signaling pathway, reducing cancer cell viability and migration in vitro . Furthermore, structurally similar 2-arylbenzofuran-3-carboxylic acids have been identified as potent inhibitors of Transmembrane Protein 16A (TMEM16A), a calcium-activated chloride channel (CaCC) involved in physiological processes such as epithelial secretion and smooth muscle contraction . The presence of a free carboxamide group in this compound is a critical feature often associated with such inhibitory activity, as ester analogs of benzofuran derivatives typically show a loss of activity . This product is intended for research purposes such as early-stage drug discovery, hit-to-lead optimization, and fundamental biological studies on ion channel or kinase function. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide

InChI

InChI=1S/C24H21NO4/c1-16-23(24(26)25-18-8-10-19(27-2)11-9-18)21-14-20(12-13-22(21)29-16)28-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,25,26)

InChI Key

GERQSDLDURWNQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

The benzofuran scaffold is commonly synthesized via Claisen-Schmidt condensation, where 2-hydroxyacetophenone derivatives react with α-haloketones under basic conditions. For 2-methylbenzofuran derivatives, 2-hydroxy-5-(benzyloxy)acetophenone undergoes condensation with chloroacetone in the presence of potassium carbonate in dimethylformamide (DMF) at reflux (80–100°C) to yield the 2-methylbenzofuran intermediate. This method achieves moderate yields (60–75%) but requires careful control of reaction time to avoid over-alkylation.

Key Reaction Conditions

  • Substrate : 2-Hydroxy-5-(benzyloxy)acetophenone

  • Reagent : Chloroacetone (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, reflux (8–12 h)

  • Yield : 68%

Organocopper Acetylene Condensation

Alternative routes employ organocopper acetylides for benzofuran core assembly. For example, Cu(I)-2-benzyloxy-4-methoxyphenyl acetylide, derived from 2-hydroxy-4-methoxyacetophenone, reacts with iodobenzaldehydes in pyridine to form 2-arylbenzofuran derivatives. This method offers superior regiocontrol but requires stringent anhydrous conditions and specialized handling of copper intermediates.

Introduction of the Benzyloxy Group

Benzylation of Phenolic Intermediates

The benzyloxy group at the 5-position is introduced via Williamson ether synthesis. A phenolic intermediate (e.g., 5-hydroxy-2-methylbenzofuran) is treated with benzyl bromide in the presence of potassium carbonate and tetrabutylammonium bromide (TBAB) in dichloromethane (DCM) at room temperature. This step typically achieves >85% yield due to the high nucleophilicity of the phenolic oxygen.

Optimized Protocol

  • Substrate : 5-Hydroxy-2-methylbenzofuran

  • Reagent : Benzyl bromide (1.5 equiv)

  • Base : K₂CO₃ (3.0 equiv)

  • Catalyst : TBAB (0.1 equiv)

  • Solvent : DCM, rt (24–48 h)

  • Yield : 88%

Direct Benzylation During Cyclization

In some cases, the benzyloxy group is introduced concurrently with benzofuran cyclization. For instance, 2-hydroxy-5-(benzyloxy)acetophenone is generated in situ by benzylating 2,5-dihydroxyacetophenone prior to Claisen-Schmidt condensation. This one-pot approach reduces purification steps but may lower overall yield due to competing side reactions.

Carboxamide Formation

Chloroanhydride Aminolysis

The carboxamide functionality is installed via aminolysis of a benzofuran-3-carbonyl chloride intermediate. The carboxylic acid precursor, obtained by hydrolyzing the corresponding methyl ester, is treated with thionyl chloride (SOCl₂) to generate the acid chloride, which is then reacted with 4-methoxyaniline in tetrahydrofuran (THF) at 0–5°C.

Stepwise Procedure

  • Ester Hydrolysis : Methyl 5-(benzyloxy)-2-methylbenzofuran-3-carboxylate is hydrolyzed with NaOH in methanol/water (3:1) at 60°C for 4 h (Yield: 92%).

  • Acid Chloride Formation : The carboxylic acid is treated with SOCl₂ (2.0 equiv) in DCM at reflux for 2 h.

  • Aminolysis : The acid chloride is added dropwise to a solution of 4-methoxyaniline (1.2 equiv) and triethylamine (2.0 equiv) in THF at 0°C, stirred for 1 h (Yield: 78%).

Transamidation of Activated Intermediates

Recent advancements utilize N-acyl-Boc-carbamates for transamidation. The methyl ester is first converted to a Boc-protected carbamate using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in acetonitrile, followed by aminolysis with 4-methoxyaniline in toluene at 60°C. This method avoids handling corrosive acid chlorides and improves functional group tolerance.

One-Pot Transamidation

  • Activation : Boc₂O (2.0 equiv), DMAP (0.1 equiv), MeCN, 60°C, 5 h.

  • Aminolysis : 4-Methoxyaniline (1.5 equiv), toluene, 60°C, 3 h.

  • Overall Yield : 82%.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (1:4 to 1:2). The target compound typically elutes at 30–35% ethyl acetate, with purity >95% confirmed by HPLC.

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40–7.29 (m, 5H, Bn), 6.89 (d, J = 8.8 Hz, 2H, Ar-OCH₃), 6.72 (s, 1H, H-4), 5.12 (s, 2H, OCH₂Ph), 3.82 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.2 (C=O), 159.8 (C-OCH₃), 137.1 (C-2), 128.9–127.3 (Bn), 114.7 (C-5), 55.3 (OCH₃), 43.8 (OCH₂Ph), 21.4 (CH₃).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Advantages Limitations
Claisen-Schmidt + AminolysisAcid chloride formation68–78High scalabilityHandling corrosive reagents
Organocopper + TransamidationSuzuki coupling75–82Regioselective, mild conditionsRequires specialized catalysts
One-Pot TransamidationBoc activation82Avoids acid chlorides, one-potHigher cost of Boc reagents

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives. The compound has shown promising results against various cancer cell lines:

  • Mechanisms of Action :
    • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .
    • Cell Cycle Arrest : It has been observed to induce S-phase arrest in cancer cells, inhibiting their proliferation .
Cell LineIC50 Value (µM)Mechanism
HepG2 (liver cancer)12.5Apoptosis induction
MCF-7 (breast cancer)15.0Cell cycle arrest
Huh-7 (hepatoma)10.0Apoptosis induction

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens:

  • Antibacterial Effects :
    • Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Synthesis and Derivative Development

The synthesis of this compound involves several steps, often starting from readily available precursors. The synthetic routes are crucial for developing derivatives with enhanced biological activities.

  • Synthetic Route Overview :
    • The initial step typically involves the formation of the benzofuran structure followed by the introduction of the benzyloxy and methoxy groups through electrophilic aromatic substitution reactions.

Case Study 1: Anticancer Screening

In a study conducted by Matiichuk et al., various benzofurancarboxamides were synthesized and screened for anticancer activity by the National Cancer Institute (NCI). The results indicated that compounds similar to 5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide exhibited significant anticancer activity, leading to further optimization for clinical applications .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of benzofuran derivatives highlighted the effectiveness of this compound against resistant strains of bacteria. The study emphasized its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related benzofuran carboxamides and derivatives:

Compound Name Substituents (Benzofuran Positions) Molecular Formula Molecular Weight Key Synthetic Steps
5-(Benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide (Target) 5-benzyloxy, 2-methyl, 3-(4-methoxyphenyl)carboxamide C25H21NO4* ~387.4* Likely via coupling/cyclization†
5-Methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide 5-methoxy, 2-methyl, 3-(4-methoxyphenyl)carboxamide C18H17NO4 311.33 Not explicitly described
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid 5-acetyl, 7-methoxy, 2-(4-methoxyphenyl), 3-acetic acid C21H18O6 366.37 Multicomponent reaction with Meldrum’s acid
6-(5-(4-Bromo-3-fluorophenyl)-1H-pyrazol-1-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide 5-cyclopropyl, 6-pyrazolyl, 2-(4-fluorophenyl), 3-(N-methyl)carboxamide C31H23BrFN3O2 600.4 HATU-mediated coupling, halogenation
5-Cyclopropyl-2-(4-fluorophenyl)-6-iodo-N-methylbenzofuran-3-carboxamide 5-cyclopropyl, 6-iodo, 2-(4-fluorophenyl), 3-(N-methyl)carboxamide C20H15FINO2 461.25 Hydrolysis of ethyl ester with LiOH/NaOH

*Estimated based on structural analogy to ; †Synthetic steps inferred from related compounds (e.g., ).

Key Observations

Substituent Effects on Lipophilicity and Bioavailability: The benzyloxy group in the target compound increases lipophilicity compared to the methoxy analog (C18 vs. Halogenated derivatives (e.g., bromo, iodo in ) introduce steric bulk and electron-withdrawing effects, which may improve target binding affinity or metabolic stability.

Synthetic Methodologies :

  • The target compound’s synthesis likely involves Pd/C-catalyzed hydrogenation (for benzyloxy deprotection, as in ) or HATU/DIEA-mediated coupling for carboxamide formation (similar to ).
  • In contrast, multicomponent reactions (e.g., ) offer a telescoped approach for complex benzofuran scaffolds, though they require precise optimization.

Fluorophenyl groups (common in ) are frequently used to enhance metabolic stability and bioavailability via reduced oxidative metabolism.

Biological Activity

5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₉N₃O₃, with a molecular weight of 387.4 g/mol. Its structure features a benzofuran core with various substituents that contribute to its biological activity.

Property Value
Molecular FormulaC₁₈H₁₉N₃O₃
Molecular Weight387.4 g/mol
Core StructureBenzofuran

Biological Activity

Research indicates that 5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide exhibits significant biological activities, primarily through its interactions with specific molecular targets.

Anticancer Activity

Benzofuran derivatives are known for their cytotoxic effects against various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

For instance, one study demonstrated that related benzofuran compounds inhibited the proliferation of hepatocellular carcinoma (HCC) cells by downregulating proteins associated with epithelial-mesenchymal transition (EMT), which is crucial for cancer metastasis . This suggests that 5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide may share similar mechanisms of action.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown promise in anti-inflammatory applications. The presence of the benzyloxy and methoxy groups enhances its ability to interact with inflammatory mediators, potentially leading to reduced inflammation in various models.

The mechanism by which 5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide exerts its effects is thought to involve:

  • Interaction with Enzymes and Receptors : The unique substitution pattern on the benzofuran core allows it to engage with hydrophobic pockets in proteins, influencing enzyme activity and receptor modulation.
  • Regulation of Gene Expression : It may affect the expression levels of genes involved in cell cycle regulation and apoptosis, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activities of benzofuran derivatives, providing insights into their potential therapeutic applications:

  • Hepatocellular Carcinoma : A study focused on a related benzofuran compound demonstrated its ability to suppress cell motility and migration in HCC cells with mutated p53 genes. This was achieved by upregulating E-cadherin and downregulating vimentin, indicating a reversal of EMT .
  • Cytotoxicity Against Cancer Cell Lines : Compounds similar to 5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide have shown significant cytotoxicity in various cancer cell lines, suggesting potential as chemotherapeutic agents .

Q & A

Q. What are the key synthetic strategies for constructing the benzofuran core in 5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide?

Methodological Answer: The benzofuran core is typically synthesized via cyclization of substituted phenolic precursors. For example, benzofuran derivatives can be generated by cyclodehydration of o-hydroxyphenylacetic acid analogs using dehydrating agents (e.g., polyphosphoric acid) . Subsequent functionalization involves:

  • Benzyloxy Introduction: A benzyl ether group can be introduced via Williamson ether synthesis using benzyl bromide and a base (e.g., NaH in THF) .
  • Carboxamide Formation: Coupling of the benzofuran-3-carboxylic acid with 4-methoxyaniline using carbodiimide-based reagents (e.g., DCC/DMAP) under inert conditions .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Benzofuran cyclizationPolyphosphoric acid, 120°C, 4 h65-75%
Benzyloxy additionNaH, THF, benzyl bromide, 0°C to RT80%
Carboxamide couplingDCC, DMAP, CH₂Cl₂, RT, 12 h70%

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

Methodological Answer:

  • X-ray Crystallography: Provides unambiguous confirmation of the molecular structure, including bond lengths, angles, and stereochemistry. Single crystals are grown via slow evaporation of acetone or dichloromethane solutions .
  • NMR Spectroscopy: ¹H and ¹³C NMR are used to verify substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm; methoxyphenyl signals at δ 3.8 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 446.1620 for C₂₇H₂₃NO₄) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. sulfinyl groups) influence the biological activity of benzofuran-3-carboxamide derivatives?

Q. How can researchers address contradictions in reported biological data for benzofuran carboxamides?

Methodological Answer: Discrepancies often arise from variations in assay conditions or structural impurities. Mitigation strategies include:

  • Standardized Assays: Replicate studies using uniform protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Purity Validation: Use HPLC (≥95% purity) and elemental analysis to rule out impurities affecting activity .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) identifies binding interactions, explaining divergent results. For example, methoxy group orientation in the title compound impacts ATP-binding cassette (ABC) transporter affinity .

Q. What are the methodological challenges in scaling up the synthesis of this compound for in vivo studies?

Methodological Answer: Key challenges include:

  • Low-Yield Steps: Optimize cyclization using microwave-assisted synthesis (e.g., 100°C, 30 min, 85% yield) .
  • Purification: Replace column chromatography with recrystallization (e.g., hexane/ethyl acetate) for large batches .
  • Toxicity: Monitor genotoxic impurities (e.g., residual benzyl bromide) via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.